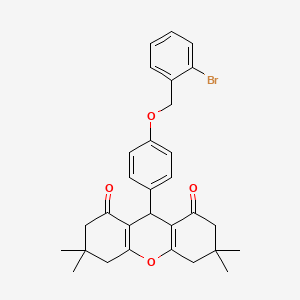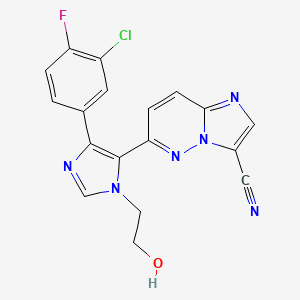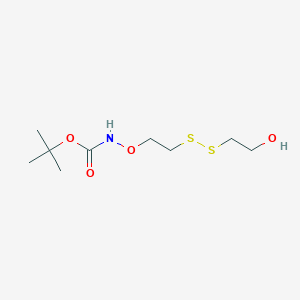
Bromoacetamido-PEG3-Acid
Descripción general
Descripción
Bromoacetamido-PEG3-Acid: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG3-Acid is synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:
PEGylation: The PEG chain is first activated by reacting with a suitable reagent to introduce functional groups.
Bromination: The activated PEG chain is then reacted with a brominating agent to introduce the bromide group.
Carboxylation: Finally, the PEG chain with the bromide group is reacted with a carboxylating agent to introduce the terminal carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, bromination, and carboxylation reactions.
Purification: The crude product is purified using techniques such as chromatography and crystallization to obtain the final product with high purity.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications
Análisis De Reacciones Químicas
Types of Reactions: Bromoacetamido-PEG3-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. It can also participate in amide bond formation reactions with primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with the bromide group under mild conditions.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds.
Major Products:
Substitution Products: When reacted with nucleophiles, the bromide group is replaced by the nucleophile, resulting in various substituted PEG derivatives.
Amide Products: Reaction with primary amines results in the formation of amide bonds, producing PEG derivatives with amide linkages
Aplicaciones Científicas De Investigación
Chemistry: Bromoacetamido-PEG3-Acid is widely used as a linker in the synthesis of complex molecules and bioconjugates. Its ability to form stable amide bonds makes it valuable in the preparation of various functionalized PEG derivatives.
Biology: In biological research, this compound is used for the modification of biomolecules such as proteins and peptides. The PEGylation of biomolecules enhances their solubility, stability, and bioavailability.
Medicine: In the medical field, this compound is used in drug delivery systems. PEGylation of drugs can improve their pharmacokinetics, reduce immunogenicity, and increase their half-life in the bloodstream.
Industry: Industrially, this compound is used in the production of various PEGylated products, including surfactants, lubricants, and coatings. Its ability to enhance solubility and stability makes it valuable in various industrial applications .
Mecanismo De Acción
Bromoacetamido-PEG3-Acid exerts its effects primarily through the formation of stable amide bonds with primary aminesThe terminal carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of PEG to biomolecules and other compounds .
Comparación Con Compuestos Similares
Bromoacetamido-PEG2-Acid: Similar to Bromoacetamido-PEG3-Acid but with a shorter PEG chain.
Bromoacetamido-PEG4-Acid: Similar to this compound but with a longer PEG chain.
Chloroacetamido-PEG3-Acid: Contains a chloroacetamide group instead of a bromoacetamide group.
Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The bromide group is a better leaving group compared to the chloride group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the terminal carboxylic acid group allows for versatile conjugation with primary amines, making it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUJYJTSFKZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)









